molecular formula C13H15F2NO2 B2493307 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 494861-58-4

8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2493307
CAS No.: 494861-58-4
M. Wt: 255.265
InChI Key: FMBJMOLJSDJCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[45]decane is a heterocyclic compound with the molecular formula C14H16F2O2 It is characterized by the presence of a spirocyclic structure, which includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of 3,5-difluoroaniline with a suitable spirocyclic precursor. One common method involves the use of 1,4-dioxaspiro[4.5]decane as the starting material. The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with different substituents, such as:

Uniqueness

What sets 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane apart is the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

8-(3,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c14-10-7-11(15)9-12(8-10)16-3-1-13(2-4-16)17-5-6-18-13/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBJMOLJSDJCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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